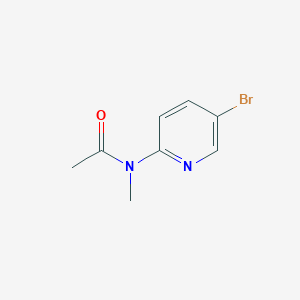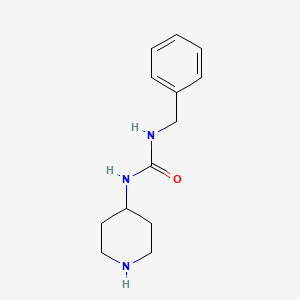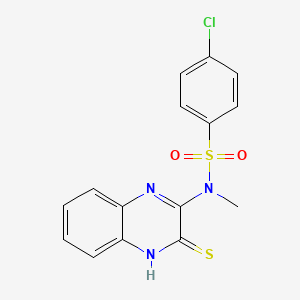
N-(2-methylbenzyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)alanine, also known as N-(2-methylphenethyl)alanine, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a chiral compound with two enantiomers, D and L, and is commonly abbreviated as MPEA. MPEA has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of MPEA is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This activation of the D2 receptor can lead to increased dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPEA has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPEA can increase dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPEA in lab experiments is its potential therapeutic applications in the field of neuroscience. However, a limitation of using MPEA is its limited availability and high cost, which may make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on MPEA. One area of interest is the development of more efficient and cost-effective methods for synthesizing MPEA. Additionally, further research is needed to fully understand the mechanism of action of MPEA and its potential therapeutic applications in the treatment of neurological disorders. Finally, studies are needed to investigate the safety and efficacy of MPEA in human clinical trials.
Synthesemethoden
MPEA can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric synthesis. The most commonly used method for synthesizing MPEA is the Strecker synthesis, which involves the reaction of 2-methylbenzylamine with cyanide and ammonium chloride in the presence of an aldehyde.
Wissenschaftliche Forschungsanwendungen
MPEA has been studied extensively for its potential therapeutic applications in the field of neuroscience. Studies have shown that MPEA can act as a selective dopamine D2 receptor agonist, which may have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-10(8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYJZDWLPIASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)


![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

